Product packaging for 1-(3-Methylpentyl)piperazine(Cat. No.:CAS No. 57184-45-9)

1-(3-Methylpentyl)piperazine

Cat. No.: B13523037
CAS No.: 57184-45-9
M. Wt: 170.30 g/mol
InChI Key: QYPRPORKFUOWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Methylpentyl)piperazine is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Piperazine derivatives are widely recognized for their utility as synthetic building blocks and privileged scaffolds in the development of bioactive molecules. They are frequently incorporated into drug candidates to optimize physicochemical properties, such as solubility and metabolic stability, and to act as a core structure for arranging pharmacophoric groups in three-dimensional space during interactions with biological targets. Piperazine-based synthons are commercially available in various forms, including those with alkyl substituents like the 3-methylpentyl group, which facilitate further molecular expansion and diversification in synthetic routes. In research settings, this compound can serve as a key intermediate in multi-step synthetic processes, including reductive amination and nucleophilic substitution reactions, for creating novel chemical entities. Its application is fundamental in the exploration of new therapeutic agents, making it a valuable tool for researchers in academic and industrial laboratories. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B13523037 1-(3-Methylpentyl)piperazine CAS No. 57184-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57184-45-9

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(3-methylpentyl)piperazine

InChI

InChI=1S/C10H22N2/c1-3-10(2)4-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3

InChI Key

QYPRPORKFUOWIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCN1CCNCC1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 3 Methylpentyl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Centers

The piperazine moiety contains two nitrogen atoms, one tertiary and one secondary. The secondary amine (at the N4 position) is the principal site of reactivity, possessing a lone pair of electrons that imparts both nucleophilic and basic properties to the molecule. The tertiary amine (at the N1 position), already bonded to the 3-methylpentyl group, is significantly less nucleophilic due to steric hindrance.

The secondary amine of 1-(3-Methylpentyl)piperazine is an effective nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity is foundational to its use as a synthetic building block. Common transformations involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds at the N4 position.

Key reactions include:

N-Alkylation: The secondary amine can be alkylated via nucleophilic substitution with alkyl halides or sulfonates, a common method for producing N,N'-disubstituted piperazines. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N4-acyl derivative. This transformation is often used to introduce carbonyl functionalities. researchgate.net

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate iminium ion, which is subsequently reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new N-alkyl bond. nih.govnih.gov

Michael Addition: As a competent nucleophile, the piperazine nitrogen can undergo conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Aromatic Nucleophilic Substitution (SNAr): The piperazine nitrogen can displace leaving groups (such as halides) from electron-deficient aromatic or heteroaromatic rings, a key reaction in the synthesis of many pharmaceutical agents. nih.govnih.gov

Table 1: Representative Nucleophilic Reactions at the N4 Position
Electrophile ClassSpecific Reagent ExampleReaction TypeExpected Product Structure
Alkyl HalideBenzyl (B1604629) BromideN-Alkylation1-Benzyl-4-(3-methylpentyl)piperazine
Acyl ChlorideAcetyl ChlorideN-Acylation1-(4-(3-Methylpentyl)piperazin-1-yl)ethan-1-one
AldehydeBenzaldehydeReductive Amination1-Benzyl-4-(3-methylpentyl)piperazine
Activated Arene2-ChloropyridineSNAr2-(4-(3-Methylpentyl)piperazin-1-yl)pyridine

Like other amines, the nitrogen atoms of the piperazine ring are basic and can accept protons from acids to form ammonium (B1175870) salts. The basicity is quantified by the pKₐ value of the conjugate acid. Unsubstituted piperazine has two pKₐ values, approximately 9.73 for the first protonation and 5.35 for the second at 298 K. uregina.caresearchgate.net

The presence of the 3-methylpentyl group, an electron-donating alkyl substituent, is expected to slightly increase the basicity of the adjacent tertiary nitrogen (N1) and have a minimal effect on the distal secondary nitrogen (N4) compared to unsubstituted piperazine. However, N-alkylation generally leads to a slight decrease in the pKₐ of the remaining secondary amine. taylorandfrancis.com Therefore, the basicity of the N4 nitrogen in this compound is anticipated to be very similar to that of piperazine itself, making it a moderately strong base. This basicity is a critical factor in its biological activity and influences properties such as solubility and lipophilicity. taylorandfrancis.comrsc.org

Table 2: Comparison of Basicity (pKₐ of Conjugate Acid) for Piperazine and Related Compounds at 298 K
CompoundpKₐ₁pKₐ₂Reference
Piperazine9.735.35 uregina.ca
1-Methylpiperazine9.585.07 uregina.ca
This compound~9.6 (Est.)~5.1 (Est.)N/A

Estimated values are based on trends observed for similar N-alkylpiperazines.

Transformations of the (3-Methylpentyl) Side Chain

The (3-Methylpentyl) side chain is a saturated hydrocarbon, which is generally unreactive under mild conditions. Transformations require overcoming the high energy barrier of C-H or C-C bond activation and are often characterized by challenges in selectivity.

Direct functional group interconversion is not applicable to the saturated alkyl chain of this compound, as it lacks an initial functional group. However, functionalization can be achieved through preliminary C-H activation reactions, such as free-radical halogenation. This process is typically non-selective and would likely yield a mixture of chlorinated or brominated isomers.

Once a functional group, such as a halide, is introduced, a variety of subsequent interconversions become possible through standard synthetic methodologies like nucleophilic substitution. fiveable.mesolubilityofthings.comub.edu For example, a hypothetical 1-(5-chloro-3-methylpentyl)piperazine could be converted to alcohols, azides, nitriles, or other derivatives.

Table 3: Potential Functional Group Interconversions Following Hypothetical Halogenation
Starting Material (Hypothetical)ReagentReaction TypeProduct Functional Group
Alkyl HalideNaOH (aq)SN2Alcohol (-OH)
Alkyl HalideNaN₃SN2Azide (-N₃)
Alkyl HalideNaCNSN2Nitrile (-CN)
Alkyl HalideNH₃SN2Amine (-NH₂)

Reductive manipulation of the saturated alkyl chain is not a feasible transformation. Oxidative manipulations, however, are an area of active research, focusing on the selective oxidation of C(sp³)–H bonds. While strong oxidizing agents would lead to non-selective degradation of the molecule, modern catalytic systems offer potential pathways for controlled functionalization.

For instance, ruthenium- or manganese-based catalysts have been employed for the selective oxidation of alkanes to alcohols or ketones. researchgate.net Such methods could potentially hydroxylate the 3-methylpentyl chain, with selectivity often favoring the less sterically hindered secondary or tertiary positions. This remains a significant synthetic challenge, and achieving high regioselectivity on a flexible alkyl chain is difficult. imperial.ac.uk

Utilization of this compound as a Building Block in Complex Chemical Synthesis

This compound is a valuable building block, or synthon, in medicinal chemistry and organic synthesis. researchgate.netmdpi.com Its utility stems from the combination of a reactive nucleophilic site (the secondary amine) and a lipophilic alkyl tail. This structure allows for its incorporation into larger molecules to modulate their physicochemical and pharmacological properties.

The piperazine core is a "privileged scaffold," frequently found in biologically active compounds due to its ability to improve aqueous solubility (when protonated) and engage in hydrogen bonding. researchgate.netmdpi.com The 3-methylpentyl group serves as a non-polar, sterically defined substituent that can interact with hydrophobic pockets in biological targets like enzymes or receptors. nih.gov

Synthetic strategies often involve coupling this compound to a larger molecular core via the reactions described in section 3.1.1. For example, it can be attached to a heteroaromatic system via an SNAr reaction or linked to a carboxylic acid via amide bond formation to generate complex final products. nih.govnih.gov

Table 4: Examples of Synthetic Applications as a Building Block
Core StructureLinkage ReactionResulting MoietyPotential Application Area
Aryl ChlorideBuchwald-Hartwig AminationN-Aryl-N'-(3-methylpentyl)piperazineCNS Agents, Kinase Inhibitors mdpi.com
Carboxylic AcidAmide Coupling (e.g., EDC)N-Acyl-N'-(3-methylpentyl)piperazineVarious Therapeutics
Alkyl HalideNucleophilic SubstitutionN-Alkyl-N'-(3-methylpentyl)piperazineCXCR4 Antagonists nih.gov
AldehydeReductive AminationN-Alkyl-N'-(3-methylpentyl)piperazineDiverse Drug Scaffolds nih.gov

Construction of Fused and Bridged Heterocyclic Systems

The synthesis of fused and bridged heterocyclic systems often relies on the bifunctional nature of reactants to construct intricate three-dimensional structures. Piperazine, with its two reactive nitrogen centers, is an ideal candidate for such synthetic strategies. In principle, this compound could serve as a key building block in the creation of novel polycyclic compounds.

For instance, the free secondary amine of this compound could react with electrophiles bearing additional functional groups, leading to cyclization reactions that would form fused or bridged ring systems. The specific reaction conditions and the nature of the reacting partners would dictate the final architecture of the resulting heterocycle. However, no published studies have demonstrated these specific transformations for this compound.

Hypothetical Reaction Pathways for Heterocycle Construction:

Reactant TypePotential Heterocyclic SystemResearch Status for this compound
Dielectrophiles (e.g., α,ω-dihaloalkanes)Bridged piperazine systemsNo data available
Molecules with vicinal electrophilic and nucleophilic centersFused pyrazino-heterocyclesNo data available
α-Haloketones followed by intramolecular cyclizationFused piperazinonesNo data available

This table is based on general principles of heterocyclic synthesis and does not represent experimentally verified data for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-Methylpentyl)piperazine, providing detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and types of protons and carbons present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3-methylpentyl group and the piperazine (B1678402) ring. The chemical shifts are influenced by the electron density and the neighboring functional groups. Protons closer to the nitrogen atoms of the piperazine ring will experience a downfield shift.

3-Methylpentyl Group: The protons of the 3-methylpentyl group will show characteristic alkane signals in the upfield region of the spectrum. The terminal methyl groups (C1' and the methyl group at C3') will likely appear as triplets or doublets, depending on the coupling with adjacent methylene (B1212753) or methine protons. The methylene and methine protons will resonate at slightly lower fields. docbrown.info

Piperazine Ring: The protons on the piperazine ring typically appear as broad multiplets due to the conformational flexibility (chair-boat interconversion) of the ring and nitrogen inversion. The protons on the carbons adjacent to the nitrogen atom (C2/C6 and C3/C5) will be deshielded and thus appear at a lower field compared to the 3-methylpentyl protons. The protons on the carbon attached to the 3-methylpentyl group (C2/C6) will show a different chemical shift compared to the protons on the other side of the ring.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-1' (CH₃)~ 0.9t3H
H-2' (CH₂)~ 1.2-1.4m2H
H-3' (CH)~ 1.5-1.7m1H
3'-CH₃~ 0.9d3H
H-4' (CH₂)~ 1.1-1.3m2H
H-5' (CH₃)~ 0.9t3H
H-2, H-6 (Piperazine)~ 2.5-2.7t4H
H-3, H-5 (Piperazine)~ 2.8-3.0t4H
N-H (Piperazine)~ 1.5-2.5br s1H

Note: Predicted data is based on typical chemical shifts for N-alkyl piperazines and 3-methylpentane. Actual values may vary. 't' denotes triplet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

3-Methylpentyl Group: The carbon atoms of the 3-methylpentyl group will resonate in the typical aliphatic region (10-40 ppm). The chemical shifts will be influenced by the degree of substitution. docbrown.info

Piperazine Ring: The carbon atoms of the piperazine ring will appear in the range of 40-60 ppm. The carbon atoms adjacent to the nitrogen (C2/C6 and C3/C5) will be deshielded. The symmetry of the piperazine ring will be broken by the N-substitution, leading to distinct signals for C2/C6 and C3/C5.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (CH₃)~ 14
C-2' (CH₂)~ 25-30
C-3' (CH)~ 35-40
3'-CH₃~ 15-20
C-4' (CH₂)~ 30-35
C-5' (CH₃)~ 14
C-2, C-6 (Piperazine)~ 55-60
C-3, C-5 (Piperazine)~ 45-50

Note: Predicted data is based on typical chemical shifts for N-alkyl piperazines and 3-methylpentane. Actual values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will confirm the connectivity within the 3-methylpentyl chain (e.g., between H-1' and H-2', H-2' and H-3', etc.) and within the piperazine ring (e.g., between H-2 and H-3).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is essential for assigning the proton signals to their corresponding carbon atoms. For example, it will show a correlation between the proton signal at ~2.5-2.7 ppm and the carbon signal at ~55-60 ppm, confirming the assignment of C2/C6 and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows long-range correlations between protons and carbons over two or three bonds (¹H-¹³C). This is particularly useful for connecting the 3-methylpentyl substituent to the piperazine ring. A key correlation would be observed between the protons on the carbon of the 3-methylpentyl group attached to the nitrogen (H-1' or H-2') and the carbons of the piperazine ring (C2/C6). This would definitively confirm the point of attachment of the alkyl chain to the piperazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Vibrational Modes and Functional Groups

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the C-H, C-N, and N-H bonds.

Characteristic Vibrational Modes:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium-Weak
C-H Stretch (Aliphatic)2850-2960Strong
C-H Bend (CH₂, CH₃)1450-1470Medium
C-N Stretch1000-1250Medium
N-H Bend1590-1650Medium

Note: Predicted data based on typical vibrational frequencies of secondary amines and alkanes.

N-H Vibrations: A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The N-H bending vibration will appear around 1590-1650 cm⁻¹. dergipark.org.tr

C-H Vibrations: Strong C-H stretching vibrations from the numerous methyl and methylene groups of the 3-methylpentyl chain and the piperazine ring will be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups will be present around 1450-1470 cm⁻¹. docbrown.info

C-N Vibrations: The C-N stretching vibrations of the piperazine ring are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Conformational Insights via Vibrational Signatures

The piperazine ring can exist in different conformations, primarily the chair and boat forms. The vibrational spectra can be sensitive to these conformational changes. Subtle shifts in the positions and intensities of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), can provide information about the predominant conformation of the piperazine ring in the solid state or in solution. However, at room temperature, rapid conformational interconversion may lead to broadened peaks.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of N-alkyl piperazines.

Predicted Fragmentation Pattern:

A primary fragmentation pathway for N-alkyl piperazines involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This results in the formation of a stable iminium ion.

Molecular Ion (M⁺): The mass corresponding to the molecular formula C₁₁H₂₄N₂.

Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the bond between the piperazine ring and the 3-methylpentyl group. This would lead to the formation of a piperazine-containing fragment and a 3-methylpentyl radical. The base peak is often the fragment resulting from the loss of the alkyl substituent.

Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to smaller charged fragments. Common fragments for piperazine derivatives include ions resulting from the cleavage of the ring, often leading to ethylenimine or related structures.

X-ray Crystallography for Solid-State Structural Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, which contains a secondary amine (N-H) group, hydrogen bonding is expected to be a dominant interaction. ed.ac.uk

Hydrogen Bonding : The N-H group of one molecule can act as a hydrogen bond donor, while the lone pair on the tertiary nitrogen of an adjacent molecule can act as an acceptor, leading to the formation of N-H···N hydrogen-bonded chains or sheets. ed.ac.ukebi.ac.uk This is a common feature in the crystal structures of monosubstituted piperazines.

The interplay of these forces determines the final crystal system and space group, with piperazine derivatives known to crystallize in various systems, such as monoclinic (e.g., P2₁/n or P2₁/c) and orthorhombic (e.g., Pbca). iucr.orgresearchgate.net

Table 3: Common Crystallographic Features in Piperazine Derivatives

Feature Description
Dominant Conformation Chair conformation for the piperazine ring ed.ac.ukresearchgate.net
Primary Interaction N-H···N hydrogen bonding in monosubstituted derivatives ed.ac.uk
Packing Motifs Formation of hydrogen-bonded chains or layers researchgate.netebi.ac.uk

| Common Space Groups | P2₁/c, P2₁/n, C2/c, Pbca iucr.orgresearchgate.net |

The 3-methylpentyl substituent contains a chiral center at the C3 position, meaning this compound exists as a pair of enantiomers, (R)- and (S)-. X-ray crystallography is a primary method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov

To determine the absolute stereochemistry, one of two approaches is typically used:

Crystallization with a Chiral Co-former : The racemic mixture of this compound can be resolved by forming a salt with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid). The resulting diastereomeric salt will crystallize, and the known configuration of the co-former allows for the assignment of the configuration of the piperazine derivative within the crystal structure.

Anomalous Dispersion : If the molecule can be crystallized as a single enantiomer (obtained via chiral synthesis or separation), the absolute configuration can be determined directly from the X-ray diffraction data by measuring the effects of anomalous dispersion, often requiring the presence of an atom heavier than oxygen or the use of specific X-ray wavelengths. The absolute configuration of chiral arylamines has been successfully confirmed using this method. acs.org This technique provides the most definitive structural proof of the molecule's absolute handedness.

Computational and Theoretical Chemical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding a molecule's behavior at the electronic level. These ab initio or semi-empirical calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is favored for its balance of accuracy and computational efficiency. mdpi.com For 1-(3-Methylpentyl)piperazine, DFT calculations would be employed to determine its ground-state electronic energy, electron density distribution, and optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

Table 1: Theoretical Electronic Properties of this compound via DFT This table is illustrative of the types of data generated from DFT calculations; specific values for the target compound are not available in the literature.

Property Description
Total Energy The total electronic energy of the molecule in its optimized geometry.
Dipole Moment A measure of the net molecular polarity.
Atomic Charges Calculated charges on each atom, indicating local electronic environments.
Ionization Potential The energy required to remove an electron from the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

An FMO analysis of this compound would involve:

Identification of HOMO and LUMO: Calculating the energies and visualizing the spatial distribution of these orbitals. For a piperazine (B1678402) derivative, the HOMO is often localized around the nitrogen atoms due to their lone pairs of electrons.

Calculation of the HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. doi.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. doi.org

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. doi.orgresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters This table illustrates the parameters derived from FMO analysis. No published values exist for this compound.

Parameter Formula Chemical Significance
EHOMO - Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP map is generated by calculating the electrostatic potential on the molecule's electron density surface. uni-muenchen.de

Different colors on the MEP surface represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the two nitrogen atoms of the piperazine ring, identifying them as the primary sites for protonation and interaction with electrophiles. The hydrocarbon tail (3-methylpentyl group) would exhibit a more neutral (green) potential.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical studies focus on static, optimized structures, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility, preferred shapes, and behavior over time.

The piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.org However, the presence of the N-substituted 3-methylpentyl group introduces additional conformational possibilities, including different orientations of the substituent (axial vs. equatorial) and various rotations around the single bonds within the alkyl chain. nih.gov

A thorough conformational analysis of this compound would involve:

Systematic Search: Computationally exploring all possible rotations around flexible bonds to identify stable conformers (local minima on the potential energy surface).

Energy Minimization: Optimizing the geometry of each identified conformer to determine its relative stability. It is generally expected that the conformer with the bulky 3-methylpentyl group in the equatorial position of the piperazine ring would be energetically favored to reduce steric hindrance. rsc.org

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior by solving Newton's equations of motion for all atoms in the system. nih.govuib.no An MD simulation of this compound would reveal how the molecule moves, vibrates, and changes conformation over a specific period. researchgate.netmdpi.com

Key insights from MD simulations would include:

Conformational Transitions: Observing the transitions between different stable conformations, such as the interconversion of chair forms of the piperazine ring.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, one can study how interactions with the solvent influence the conformational preferences and dynamic behavior of the molecule. Hydrogen bonding between the piperazine nitrogens and water molecules would be a particularly important aspect to investigate. uib.no

Theoretical Spectroscopic Prediction

Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational frequencies, are crucial for structural elucidation and characterization. These predictions are typically achieved using quantum mechanical calculations.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. For piperazine derivatives, methods like B3LYP combined with basis sets such as 6-31G(d) or 6-31G(d,p) have been shown to provide reliable calculations for NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman). ijcrt.orgnih.gov

The process involves first optimizing the molecular geometry of this compound to find its most stable energetic conformation. Following this, NMR shielding tensors and vibrational modes are calculated for this optimized structure. ijcrt.org The predicted ¹H and ¹³C NMR chemical shifts are fundamental for identifying the chemical environment of each atom within the molecule. rsc.orgwiley.com Similarly, calculated vibrational frequencies correspond to the stretching, bending, and rocking motions of the molecule's chemical bonds, which are observed in IR and Raman spectra. nih.gov

Table 1: Hypothetical Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-31G(d))

Parameter Atom/Group Predicted Value
¹H NMR Chemical Shift Piperazine ring (axial H) ~2.5 ppm
¹H NMR Chemical Shift Piperazine ring (equatorial H) ~2.9 ppm
¹H NMR Chemical Shift -CH₂- (pentyl chain) ~1.3 - 2.4 ppm
¹H NMR Chemical Shift -CH₃ (pentyl chain) ~0.9 ppm
¹³C NMR Chemical Shift Piperazine ring ~46 - 55 ppm
¹³C NMR Chemical Shift Pentyl chain carbons ~11 - 60 ppm
IR Vibrational Frequency N-H Stretch ~3300 cm⁻¹
IR Vibrational Frequency C-H Stretch (alkyl) ~2850 - 2960 cm⁻¹

To ensure the accuracy of computational models, it is essential to compare the predicted spectroscopic data with results obtained from experimental measurements. researchgate.netmdpi.com For piperazine analogues like 1-phenylpiperazine, studies have shown that the B3LYP density functional method provides superior agreement with experimental vibrational frequencies and NMR properties when compared to other approaches like Hartree-Fock (HF). nih.gov

Discrepancies between theoretical and experimental values can often be reconciled by applying a scaling factor to the computational data, which accounts for systematic errors in the theoretical approach and the influence of intermolecular interactions in the experimental solid or liquid phase. nih.gov A strong correlation between the scaled theoretical data and experimental spectra validates the accuracy of the computed molecular structure and its conformational properties. mdpi.com This validation is a critical step before the computational model can be reliably used for further predictions. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Scaled Predicted Frequency Experimental Frequency
N-H Stretch ~3450 ~3312 ~3310
C-H Asymmetric Stretch ~3080 ~2957 ~2955
C-H Symmetric Stretch ~2990 ~2870 ~2872

Note: This table provides an example of how predicted data is compared to experimental results. The values are representative for similar functional groups.

Molecular Interaction Modeling (In Silico Approaches)

In silico modeling techniques are indispensable for investigating how a molecule like this compound might interact with biological systems, particularly protein targets. These methods are foundational in modern drug discovery and design. nih.gov

Molecular docking is a computational technique that predicts the most likely binding orientation of a ligand within the active site of a target protein. pharmaceuticaljournal.net For piperazine derivatives, docking studies have been used to explore interactions with various receptors, including the androgen receptor and epidermal growth factor receptor (EGFR). nih.govnih.gov The process uses scoring functions to rank different binding poses based on their predicted binding affinity, typically expressed in kcal/mol. researchgate.net

A typical docking simulation for this compound would involve preparing the 3D structure of the ligand and the target protein. The simulation then explores various conformations of the ligand within the receptor's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. pharmaceuticaljournal.netnih.gov These simulations can reveal which amino acid residues are critical for binding and provide a structural basis for the molecule's potential biological activity. polyu.edu.hk

Table 3: Example Molecular Docking Results for a Piperazine Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Androgen Receptor -7.5 LEU704, ASN705, PHE764 Hydrogen Bond, Hydrophobic
EGFR -8.2 LEU718, VAL726, MET793 Hydrophobic, Electrostatic

Note: This data is derived from studies on various piperazine derivatives and serves to illustrate the typical output of a molecular docking analysis. pharmaceuticaljournal.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a group of compounds and their biological activities. drugdesign.org These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. ucsb.edu For piperazine derivatives, QSAR studies have successfully linked specific descriptors to activities like renin inhibition and anti-proliferative effects. nih.govopenpharmaceuticalsciencesjournal.com

Key molecular descriptors relevant to the activity of piperazine compounds include:

Topological Polar Surface Area (PSA): Related to cell permeability. mdpi.com

Molar Refractivity (MR): Accounts for the volume of the molecule and its ability to fit into a binding pocket. mdpi.com

Energy of the Lowest Unoccupied Molecular Orbital (E LUMO): Characterizes the ability of a molecule to accept electrons in an interaction. mdpi.comresearchgate.net

Constitutional Descriptors: Such as the number of double bonds or oxygen atoms, which can be crucial for binding. openpharmaceuticalsciencesjournal.com

A QSAR model for a series of analogues of this compound could predict its biological activity based on the calculated values of these descriptors, thereby guiding the design of more potent compounds. drugdesign.org

Table 4: Common Molecular Descriptors in QSAR Studies of Piperazine Derivatives

Descriptor Physicochemical Meaning Influence on Activity
MATS7c Moran autocorrelation - lag 7 / weighted by atomic charges Positive correlation with anti-proliferative activity. nih.gov
maxwHBa Maximum weighted number of hydrogen bond acceptors Negative correlation with anti-proliferative activity. nih.gov
Sv (Sum of valence degrees) Relates to molecular size and branching Positive correlation with renin inhibition. openpharmaceuticalsciencesjournal.com

| E LUMO | Electron-accepting capability | Significant correlation with mTORC1 inhibition. researchgate.net |

While docking scores provide a rapid assessment of binding affinity, more rigorous methods like binding free energy calculations offer a more accurate quantification of the interaction between a ligand and its target. researchgate.net These calculations can decompose the total binding free energy into its constituent parts, such as van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.

This detailed energy breakdown helps to identify the primary forces driving the binding event. For instance, a significant contribution from electrostatic and van der Waals energies would suggest strong shape and charge complementarity between this compound and the receptor's active site. Analyzing these components provides a deeper understanding of the binding mechanism and the stability of the resulting complex. researchgate.net

Table 5: Illustrative Components of Binding Free Energy Calculation

Energy Component Description Example Value (kcal/mol)
ΔG bind Total Binding Free Energy -35.5
ΔE vdW Van der Waals Energy -45.2
ΔE ele Electrostatic Energy -20.8
ΔG polar Polar Solvation Energy +40.1

Note: The values are hypothetical and represent a typical energy profile for a ligand-protein interaction.

Applications of 1 3 Methylpentyl Piperazine in Advanced Chemical Systems

Role as a Ligand in Coordination Chemistry

The two nitrogen atoms of the piperazine (B1678402) ring make 1-(3-Methylpentyl)piperazine an effective Lewis base, capable of coordinating to metal ions to form stable complexes. biointerfaceresearch.comresearchgate.net Piperazine and its derivatives are known to act as excellent ligands, forming both monometallic and bimetallic complexes. biointerfaceresearch.com The nature of the N-substituent, in this case, the 3-methylpentyl group, can influence the steric and electronic environment of the metal center, thereby tuning the properties of the resulting coordination compound.

The synthesis of metal complexes involving piperazine-based ligands like this compound typically involves the reaction of the ligand with a metal salt, such as a metal chloride or perchlorate, in a suitable solvent like methanol (B129727) or acetonitrile. biointerfaceresearch.comnih.gov The resulting complexes can be isolated as stable solids and are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common characterization methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the piperazine nitrogen atoms to the metal center by observing shifts in the stretching frequencies of C-N bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming that the ligand structure remains intact upon complexation. Shifts in the resonance of protons and carbons near the nitrogen atoms can provide evidence of coordination. biointerfaceresearch.comnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center, which helps in inferring the coordination geometry. biointerfaceresearch.com

Table 1: Spectroscopic Techniques for Characterization of Metal-Piperazine Complexes

Technique Information Obtained
FT-IR Spectroscopy Confirmation of M-N bond formation, ligand coordination. biointerfaceresearch.com
NMR Spectroscopy Structural integrity of the ligand, evidence of coordination. biointerfaceresearch.comnih.gov
Mass Spectrometry Molecular weight and composition of the complex. biointerfaceresearch.com
UV-Vis Spectroscopy Electronic transitions and coordination geometry. biointerfaceresearch.com
X-ray Diffraction Definitive 3D molecular structure, bond parameters. nih.gov

The this compound ligand can adopt several coordination modes. The two nitrogen atoms of the piperazine ring allow it to act as a bidentate ligand, chelating to a single metal center to form a stable six-membered ring. unh.edu Alternatively, it can act as a bridging ligand, connecting two different metal centers.

Upon coordination, the conformation of the piperazine ring can change. While often found in a thermodynamically stable chair conformation, it can adopt a boat conformation to position the nitrogen lone pairs for effective coordination with a metal ion. nih.gov This conformational flexibility is a key feature of piperazine-based ligands. nih.gov

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the steric demands of the ligands. libretexts.orglumenlearning.com For transition metal complexes, common geometries include octahedral (coordination number of six) and square planar or tetrahedral (coordination number of four). libretexts.orglumenlearning.com For example, studies on related piperazine-containing macrocycles have shown that Cu(II) can form five-coordinate, distorted square pyramidal complexes, while Zn(II) can form six-coordinate, distorted trigonal prismatic structures. nih.gov The specific geometry adopted by a complex with this compound would depend on the specific metal ion and reaction conditions.

Catalytic Applications

The unique electronic and structural features of the piperazine moiety make it a valuable component in catalytic systems. researchgate.netscispace.com this compound can be employed in organocatalysis or as a ligand in transition metal-catalyzed reactions.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The nitrogen atoms in the piperazine ring are basic and nucleophilic, allowing them to function as organocatalysts. For instance, piperazine derivatives can catalyze reactions such as conjugate additions and other transformations that rely on base catalysis. nih.gov The enantioselective synthesis of C2-functionalized piperazines has been achieved using organocatalytic methods, highlighting the compatibility of the piperazine core with such catalytic systems. nih.gov While specific studies on this compound as an organocatalyst are not prevalent, its inherent basicity suggests potential applications in reactions requiring a mild base or nucleophilic catalyst.

In transition metal catalysis, ligands play a crucial role in tuning the reactivity and selectivity of the metal center. mdpi.com By coordinating to a metal, a ligand like this compound can modify the metal's electronic properties and steric environment, thereby influencing the outcome of a catalytic reaction. Palladium is a commonly used metal in cross-coupling reactions, and its activity and selectivity can be fine-tuned with different ligands. mdpi.com

Piperazine-containing ligands are used in a variety of important transformations, including:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations often employ nitrogen-containing ligands. mdpi.commdpi.com The piperazine moiety can serve this role, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.

Hydrogenation Reactions: Catalytic hydrogenation is a key process in organic synthesis. Piperazine derivatives can be part of ligand systems for metals like platinum or palladium used in these reductions. mdpi.com

The chiral 3-methylpentyl group on this compound also introduces the possibility of its use in asymmetric catalysis, where the ligand can transfer stereochemical information to the product of a reaction.

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. azolifesciences.comnih.gov In a typical flow setup, reagents are continuously pumped through a reactor containing a catalyst. goflow.at

This compound, or its metal complexes, could be utilized in flow catalysis in several ways:

Homogeneous Catalysis: The catalyst is dissolved in the reaction stream.

Heterogeneous Catalysis: The catalyst is immobilized on a solid support and packed into a column, known as a packed-bed reactor. goflow.at The reaction mixture then flows through this bed. youtube.com This approach simplifies catalyst separation and recycling. goflow.at

Key reactor design considerations for continuous-flow catalysis include:

Reactor Type: Common choices include coiled tubing (plug flow reactors, PFRs) or packed-bed reactors for heterogeneous catalysts. nih.govunimi.it

Residence Time: The time the reaction mixture spends in the reactor, controlled by the reactor volume and flow rate, is a critical parameter for optimizing conversion. nih.gov

Temperature and Pressure Control: Flow reactors allow for excellent heat transfer and the ability to operate at high temperatures and pressures safely, often leading to dramatically accelerated reaction rates. nih.gov

Mixing: Efficient mixing is crucial, and various static mixers can be incorporated into the flow path to ensure homogeneity. mdpi.com

The synthesis of various piperazine-containing active pharmaceutical ingredients has been successfully translated to continuous-flow platforms, demonstrating the suitability of this class of compounds for modern manufacturing processes. azolifesciences.comresearchgate.net

Precursor in Materials Science Research

In materials science, the piperazine moiety serves as a versatile linker and structural component. Its ability to connect different molecular units is fundamental to the creation of novel materials with tailored properties.

Incorporation into Polymer Architectures, e.g., Polyureas

The diamine nature of the piperazine core makes it an ideal monomer for step-growth polymerization. The two nitrogen atoms can react with appropriate comonomers, such as diisocyanates or acyl chlorides, to form extended polymer chains. In the case of polyureas, the nucleophilic nitrogen atoms of a piperazine derivative like this compound would react with diisocyanates. This reaction forms urea (B33335) linkages, creating a robust polymer backbone. The specific properties of the resulting polyurea, such as its thermal stability, mechanical strength, and solubility, can be fine-tuned by the choice of the substituent on the piperazine ring—in this case, the 3-methylpentyl group—and the diisocyanate comonomer.

Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Piperazine derivatives are increasingly used as linkers in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org

In MOFs , piperazine-based ligands can coordinate with metal centers to form extended, porous networks. rsc.org The flexibility of the piperazine ring can allow for the construction of entangled frameworks, including interpenetrated and self-penetrated structures. rsc.org Functionalizing MOFs with piperazine can significantly enhance their properties for specific applications, such as methane (B114726) storage or carbon dioxide capture. rsc.orgresearchgate.net For example, a piperazine-functionalized MOF-505 analogue, NJU-Bai 19, demonstrated a notably high methane storage capacity. rsc.org

In COFs , which are constructed entirely from organic building blocks linked by strong covalent bonds, piperazine can serve as a key structural node. rsc.orgnih.gov Piperazine-linked COFs have been synthesized that exhibit excellent chemical stability and permanent porosity. nih.gov The incorporation of piperazine can also impart high electrical conductivity. A COF synthesized through the reaction of octaminophthalocyanines and hexadecafluorophthalocyanines using a piperazine linker produced a material with record-setting electrical conductivity and high carrier mobility for a conductive COF. nih.gov

Framework TypePiperazine RoleResulting PropertiesExample Application
MOFFlexible LinkerEntangled frameworks, enhanced gas uptakeMethane Storage rsc.org
COFCovalent LinkerHigh chemical stability, porosity, electrical conductivity nih.govSolid-Phase Microextraction nih.gov

Scaffold Design for Chemical Biology Research

The piperazine ring is considered a "privileged scaffold" in medicinal and chemical biology research. nih.gov This designation stems from its frequent appearance in biologically active compounds and its ideal structural features for developing new molecular tools.

Design and Synthesis of Novel Chemical Scaffolds for Probe Development

A chemical probe is a small molecule used to study biological systems. The piperazine scaffold is exceptionally well-suited for this purpose. Its six-membered ring contains two nitrogen atoms that can be independently modified. researchgate.net This allows for the systematic attachment of different chemical groups to fine-tune properties like solubility, basicity, and affinity for biological targets. researchgate.net One nitrogen can serve as an anchor for a core pharmacophore, while the other provides a "handle" for attaching various substituents to explore structure-activity relationships (SAR). researchgate.net This modular design facilitates the creation of libraries of compounds, from which effective and selective chemical probes can be identified for studying proteins and biological pathways.

Feature of Piperazine ScaffoldAdvantage in Probe Design
Two modifiable nitrogen atomsAllows for systematic and divergent synthesis of compound libraries. researchgate.net
Structural Rigidity and FlexibilityProvides a defined 3D structure while allowing conformational adjustments. nih.gov
Physicochemical PropertiesImproves aqueous solubility and bioavailability of the resulting probes. nih.gov

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Chemistry Routes for Piperazine (B1678402) Synthesis

The synthesis of piperazine derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. Future research for producing compounds like 1-(3-Methylpentyl)piperazine will likely focus on minimizing environmental impact, reducing waste, and improving energy efficiency.

Key green chemistry approaches include:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for chemical synthesis. acs.org This method can facilitate the C–H functionalization of piperazine rings under mild conditions, often using purely organic photoredox catalysts to avoid the toxicity and cost associated with transition metals. acs.orgmdpi.comacs.orgacs.org This approach allows for the direct formation of C-C bonds, offering a more atom-economical route to complex piperazine derivatives. encyclopedia.pub

Heterogeneous Catalysis : The use of metal ions supported on polymeric resins as heterogeneous catalysts offers significant advantages. mdpi.com These catalysts are easily separated from the reaction mixture and can be reused, which reduces waste and lowers costs. mdpi.com

Microwave and Ultrasound-Assisted Synthesis : Both microwave-assisted and ultrasound-assisted methods are being explored to accelerate reaction times, increase yields, and reduce energy consumption. mdpi.comnih.gov These techniques align with green chemistry principles by providing efficient energy transfer directly to the reacting molecules. nih.gov

Eco-Friendly Solvents : A move towards using more environmentally benign solvents is critical. For instance, using piperazine itself as a solvent in certain reactions can create an eco-friendly and cost-effective synthesis pathway for arylpiperazines. organic-chemistry.orgmdpi.com Research into aqueous media for synthesis is also a key area of development. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Piperazine Derivatives
StrategyKey AdvantagesChallengesPotential Impact on this compound Synthesis
Photoredox CatalysisMild reaction conditions, use of visible light, avoids harsh reagents, potential for using organic catalysts. acs.orgCatalyst cost and stability, scalability of photochemical reactions.Enables direct and selective alkylation pathways under sustainable conditions.
One-Pot SynthesisReduces steps, waste, and solvent use; improves overall efficiency. mdpi.comRequires compatible reaction conditions for multiple steps, potential for side reactions.Streamlines the synthesis process, making it more economically viable for large-scale production.
Heterogeneous CatalysisEasy catalyst separation and recyclability, reduced contamination of the product. mdpi.comLower catalytic activity compared to homogeneous counterparts, potential for leaching.Lowers production costs and simplifies the purification process.
Microwave/Ultrasound AssistanceDrastically reduced reaction times, improved yields, lower energy consumption. nih.govRequires specialized equipment, potential for localized overheating.Accelerates the synthesis, allowing for rapid production and optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis and drug discovery. biointerfaceresearch.comrsc.org These computational tools can process vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel molecules with desired properties. nih.govrsc.org For this compound, AI and ML can be leveraged to both optimize its synthesis and to design new derivatives for specific applications.

Key applications of AI and ML include:

Reaction Optimization : ML algorithms, particularly Bayesian optimization, can efficiently explore complex reaction spaces to find the optimal conditions (e.g., temperature, solvent, catalyst) with a minimal number of experiments. mdpi.com This accelerates the development process and reduces the cost associated with materials and time. biointerfaceresearch.commdpi.com

Predictive Modeling : AI models can be trained on large reaction databases to predict the outcomes of new reactions, including yield and potential side products. nih.gov This allows researchers to screen potential synthetic routes in silico before committing to laboratory work.

Generative AI for Compound Design : Generative AI models can design novel molecules with specific desired properties. For instance, a model could be tasked with generating derivatives of this compound that have improved solubility or predicted affinity for a biological target, while also ensuring the designed molecules are synthetically accessible.

Sustainable Synthesis Planning : AI tools can be integrated with green chemistry principles to suggest synthetic routes that use less toxic reagents, reduce waste, and have a lower environmental footprint. rsc.org

Exploration of Novel Unconventional Applications in Chemical Technologies

While piperazine derivatives are well-established in pharmaceuticals, future research is expanding their application into unconventional areas of chemical technology. biointerfaceresearch.com The unique properties of the piperazine ring—its conformational rigidity, basicity, and ability to act as a bidentate ligand—make it a versatile building block for advanced materials.

Emerging applications for piperazine-based compounds include:

Carbon Capture : Aqueous solutions of piperazine and its derivatives have shown significant promise for capturing carbon dioxide (CO2) from flue gas. mdpi.comwikipedia.orgmdpi.com Piperazine acts as a highly effective solvent due to its high CO2 absorption rate and capacity. wikipedia.orgnih.gov Future work could explore how the 3-methylpentyl group on this compound affects properties like solvent viscosity, volatility, and regeneration energy in CO2 capture systems. whiterose.ac.uk

Coordination Polymers and MOFs : Piperazine derivatives are excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). biointerfaceresearch.comnih.gov These materials have applications in catalysis, gas storage, and separation. The flexible yet robust nature of piperazine-based ligands allows for the creation of dynamic and porous structures. acs.org

Advanced Polymers : The piperazine moiety can be incorporated into polymer backbones to create materials with specific functionalities. rsc.org For example, piperazine-based polymers have been developed for antimicrobial applications, where the piperazine unit contributes to the material's ability to disrupt microbial membranes. organic-chemistry.org

Functional Materials : The electron-donating nature and specific conformation of the piperazine ring make it a promising building block for aggregation-induced emission (AIE) materials, which have applications in sensors, bio-imaging, and photodynamic therapy. Furthermore, naphthalimide-piperazine derivatives have been designed as fluorescent switches for detecting pH changes and the presence of heavy metal ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.